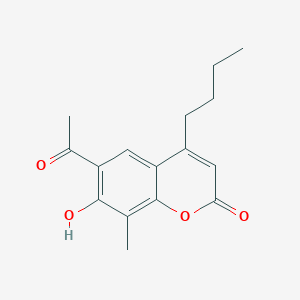

6-acetil-4-butil-7-hidroxi-8-metil-2H-croman-2-ona

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-acetyl-4-butyl-7-hydroxy-8-methyl-2H-chromen-2-one is an organic compound belonging to the class of coumarins. Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820. This compound is characterized by its unique structure, which includes a chromen-2-one core with various substituents such as acetyl, butyl, hydroxy, and methyl groups .

Aplicaciones Científicas De Investigación

This coumarin derivative exhibits a range of biological activities that make it a subject of interest in medicinal chemistry:

Antimicrobial Properties

Research indicates that 6-acetyl-4-butyl-7-hydroxy-8-methyl-2H-chromen-2-one possesses antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, suggesting potential applications in developing new antimicrobial agents.

Anticancer Activity

The compound has been investigated for its anticancer properties. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines, such as breast cancer cells (MCF-7), by activating caspase pathways and causing cell cycle arrest . These findings highlight its potential as a therapeutic agent for cancer treatment.

Neuroprotective Effects

Molecular docking studies have suggested that coumarin derivatives, including this compound, may exhibit neuroprotective effects. They are being explored as potential inhibitors of acetylcholinesterase, which could be beneficial in treating neurodegenerative diseases like Alzheimer's .

Industrial Applications

Beyond its biological significance, 6-acetyl-4-butyl-7-hydroxy-8-methyl-2H-chromen-2-one has practical applications in various industries:

Dyes and Pigments

The compound is utilized in the production of dyes and pigments due to its chromophoric properties. Its ability to impart color makes it valuable in textile and cosmetic industries.

Fragrance Industry

As a component in fragrances, this compound contributes to the scent profile of various products, enhancing their appeal through its aromatic characteristics.

Case Studies

Several case studies have documented the applications and efficacy of this compound:

- Anticancer Study : A study on MCF-7 breast cancer cells revealed that treatment with 6-acetyl-4-butyl-7-hydroxy-8-methyl-2H-chromen-2-one resulted in significant apoptosis induction with an IC50 value indicating potent activity .

- Neuroprotective Research : Molecular docking studies demonstrated that this compound exhibited strong binding affinity to acetylcholinesterase, suggesting potential use as a therapeutic agent for Alzheimer's disease .

- Antimicrobial Efficacy : Laboratory tests showed that the compound effectively inhibited growth in several bacterial strains, supporting its use in developing new antimicrobial therapies.

Mecanismo De Acción

Target of Action

Coumarin derivatives, to which this compound belongs, have been associated with various biological activities such as antiviral , antibacterial , antimicrobial , anticoagulant , anti-inflammatory , anticancer , anticonvulsant , antioxidant , antifungal , and anti-HIV properties. They also possess the properties like inhibition of platelet aggregation and inhibition of steroid 5α-reductase .

Mode of Action

Coumarin derivatives are known to interact with various biological targets, leading to changes in cellular processes . The specific interactions and resulting changes would depend on the exact structure and functional groups of the coumarin derivative.

Biochemical Pathways

Coumarin derivatives are known to affect a wide range of biochemical pathways due to their diverse biological activities . The downstream effects of these pathway alterations would depend on the specific biological activity of the coumarin derivative.

Result of Action

Given the diverse biological activities associated with coumarin derivatives, the effects could range from changes in cellular signaling pathways to alterations in gene expression .

Análisis Bioquímico

Biochemical Properties

Coumarins are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely, depending on the specific structure of the coumarin derivative and the biomolecule it interacts with .

Cellular Effects

Coumarins have been tested for various biological properties, including anti-HIV, anticancer, anti-microbial, anti-tumor, antioxidant, anti-Alzheimer, anti-tuberculosis, anti-platelet activity, COX inhibitors, anti-inflammatory, anti-asthmatic, anti-viral and DNA gyrase inhibitors .

Molecular Mechanism

Coumarins are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

Coumarins are known to interact with various enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-acetyl-4-butyl-7-hydroxy-8-methyl-2H-chromen-2-one can be achieved through several methods. One common method involves the Pechmann condensation reaction, which is a classical method for synthesizing coumarins. This reaction involves the condensation of phenols with β-keto esters in the presence of an acid catalyst . For instance, the starting material 6-acetyl-7-hydroxy-4-methyl-2H-chromen-2-one can be prepared by reacting 1-(2,4-dihydroxyphenyl) ethanone with ethyl acetoacetate in the presence of sulfuric acid .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as employing green solvents and catalysts, is also becoming increasingly common in industrial settings .

Análisis De Reacciones Químicas

Types of Reactions

6-acetyl-4-butyl-7-hydroxy-8-methyl-2H-chromen-2-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

Substitution: Electrophilic substitution reactions can introduce new substituents onto the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols .

Comparación Con Compuestos Similares

Similar Compounds

6-acetyl-7-hydroxy-4-methyl-2H-chromen-2-one: This compound shares a similar core structure but lacks the butyl and methyl substituents.

7-hydroxy-4-methylcoumarin: Another coumarin derivative with similar biological activities.

Uniqueness

6-acetyl-4-butyl-7-hydroxy-8-methyl-2H-chromen-2-one is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the butyl and methyl groups enhances its lipophilicity, potentially improving its ability to penetrate cell membranes and interact with intracellular targets .

Actividad Biológica

6-Acetyl-4-butyl-7-hydroxy-8-methyl-2H-chromen-2-one, a member of the coumarin family, exhibits significant biological activities due to its unique structural characteristics. This compound is notable for its potential applications in medicinal chemistry, particularly in antimicrobial and anticancer research. This article reviews the biological activities associated with this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical structure of 6-acetyl-4-butyl-7-hydroxy-8-methyl-2H-chromen-2-one includes several functional groups that enhance its biological activity:

- Acetyl group : Enhances lipophilicity.

- Butyl group : Increases membrane permeability.

- Hydroxy group : Contributes to antioxidant properties.

- Methyl group : Affects the compound's interaction with biological targets.

Antimicrobial Activity

Research has demonstrated that 6-acetyl-4-butyl-7-hydroxy-8-methyl-2H-chromen-2-one exhibits notable antimicrobial properties. A study evaluated its efficacy against various bacterial strains:

The compound showed greater activity when complexed with metals, indicating enhanced efficacy through chelation.

Anticancer Activity

In vitro studies have indicated that this coumarin derivative possesses anticancer properties, particularly against various cancer cell lines. The mechanism of action is believed to involve the modulation of signaling pathways related to cell proliferation and apoptosis.

A specific study reported that derivatives of coumarins, including 6-acetyl-4-butyl-7-hydroxy-8-methyl-2H-chromen-2-one, exhibited IC50 values in the low micromolar range against cancer cell lines, suggesting potent anticancer activity:

| Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (breast cancer) | 5.0 | ResearchGate |

| HeLa (cervical cancer) | 3.5 | ResearchGate |

Antioxidant Activity

The antioxidant potential of 6-acetyl-4-butyl-7-hydroxy-8-methyl-2H-chromen-2-one has been evaluated using various assays, including DPPH and ABTS radical scavenging tests. The compound demonstrated significant scavenging activity, attributed to its hydroxyl group which can donate hydrogen atoms to free radicals.

The biological activity of this compound is primarily linked to its ability to interact with biological macromolecules such as enzymes and receptors. The chromenone core allows for interactions that can modulate enzyme activities and signaling pathways involved in disease processes.

- Enzyme Inhibition : Studies have shown that the compound can inhibit key enzymes involved in cancer progression and microbial resistance.

- Cell Membrane Interaction : The lipophilic nature due to the butyl and methyl groups enhances its ability to penetrate cell membranes, facilitating intracellular action.

Case Studies

- Antimicrobial Efficacy : A comparative study involving metal complexes of coumarin derivatives showed that the addition of metal ions increased the antimicrobial potency significantly compared to the parent compound alone.

- Cancer Cell Line Studies : In a series of experiments on different cancer cell lines, it was found that compounds derived from 6-acetyl-4-butyl-7-hydroxy-8-methyl-2H-chromen-2-one exhibited selective cytotoxicity towards malignant cells while sparing normal cells.

Propiedades

IUPAC Name |

6-acetyl-4-butyl-7-hydroxy-8-methylchromen-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18O4/c1-4-5-6-11-7-14(18)20-16-9(2)15(19)12(10(3)17)8-13(11)16/h7-8,19H,4-6H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNMAZSRWZCSCSY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC(=O)OC2=C(C(=C(C=C12)C(=O)C)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.